rac-(1R,2R)-2-sulfanylcyclobutan-1-ol
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Overview
Description
rac-(1R,2R)-2-sulfanylcyclobutan-1-ol is a chiral compound with significant interest in various fields of research and industry. This compound features a cyclobutane ring with a hydroxyl group and a thiol group attached to adjacent carbon atoms. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-sulfanylcyclobutan-1-ol can be achieved through several methodsThe reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-sulfanylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides and thiolates for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alkanes, ethers, and thioethers, depending on the specific reaction and conditions employed .
Scientific Research Applications
rac-(1R,2R)-2-sulfanylcyclobutan-1-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive thiol group.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-sulfanylcyclobutan-1-ol exerts its effects involves the interaction of its functional groups with molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(1R,2R)-2-sulfanylcyclobutan-1-ol include:
- rac-(1R,2R)-2-azidocyclohexan-1-ol
- rac-(1R,2R)-2-ethynylcyclohexan-1-amine
- rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride .
Uniqueness
This compound is unique due to the presence of both hydroxyl and thiol groups on a cyclobutane ring, which imparts distinct reactivity and versatility in chemical transformations. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
1932008-62-2 |
---|---|
Molecular Formula |
C4H8OS |
Molecular Weight |
104.2 |
Purity |
95 |
Origin of Product |
United States |
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